

General Disposal Procedures for Investigational Drug Ins018_055

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Compound of Interest

Compound Name: *Ins018_055*

Cat. No.: *B15603146*

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Disclaimer: Specific disposal procedures for **Ins018_055** are not publicly available. The following guidelines are based on general best practices for the disposal of investigational drugs in clinical research and should be adapted to comply with institutional and regulatory standards.

Proper disposal of investigational medications is crucial for ensuring the safety of patients, healthcare workers, and the environment.^[1] All used and unused investigational drugs, such as **Ins018_055**, must be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines and any standards set by industry sponsors.^[1]

Key Disposal Steps:

- **Initial Assessment:** The first step is to determine the nature of the waste. Contact your institution's Environmental Health and Safety (EHS) department to determine if **Ins018_055** is classified as a hazardous waste under RCRA guidelines.^[1]
- **Segregation of Waste:** Based on the EHS assessment, the disposal pathway will vary. Different categories of waste, such as empty containers, unused non-hazardous drugs, and hazardous materials, must be segregated.

Quantitative Data from Clinical Trials of Ins018_055

Data Point	Value	Study Phase	Region
Patient Enrollment (Phase 2a)	60	2a	China
Patient Enrollment (Phase 2a)	60	2a	US
Oral Dosage Cohorts (Phase 2)	30mg once-daily (QD)	2	US & China
30mg twice-daily (BID)	2	US & China	
60mg QD	2	US & China	
Placebo	2	US & China	
Treatment Duration (Phase 2)	12 weeks	2	US & China

Source:[2][3][4]

Experimental Protocols

While detailed experimental protocols for the disposal of **Ins018_055** are not available, the general procedure for the disposal of investigational drugs involves a series of steps guided by the hazardous nature of the material.

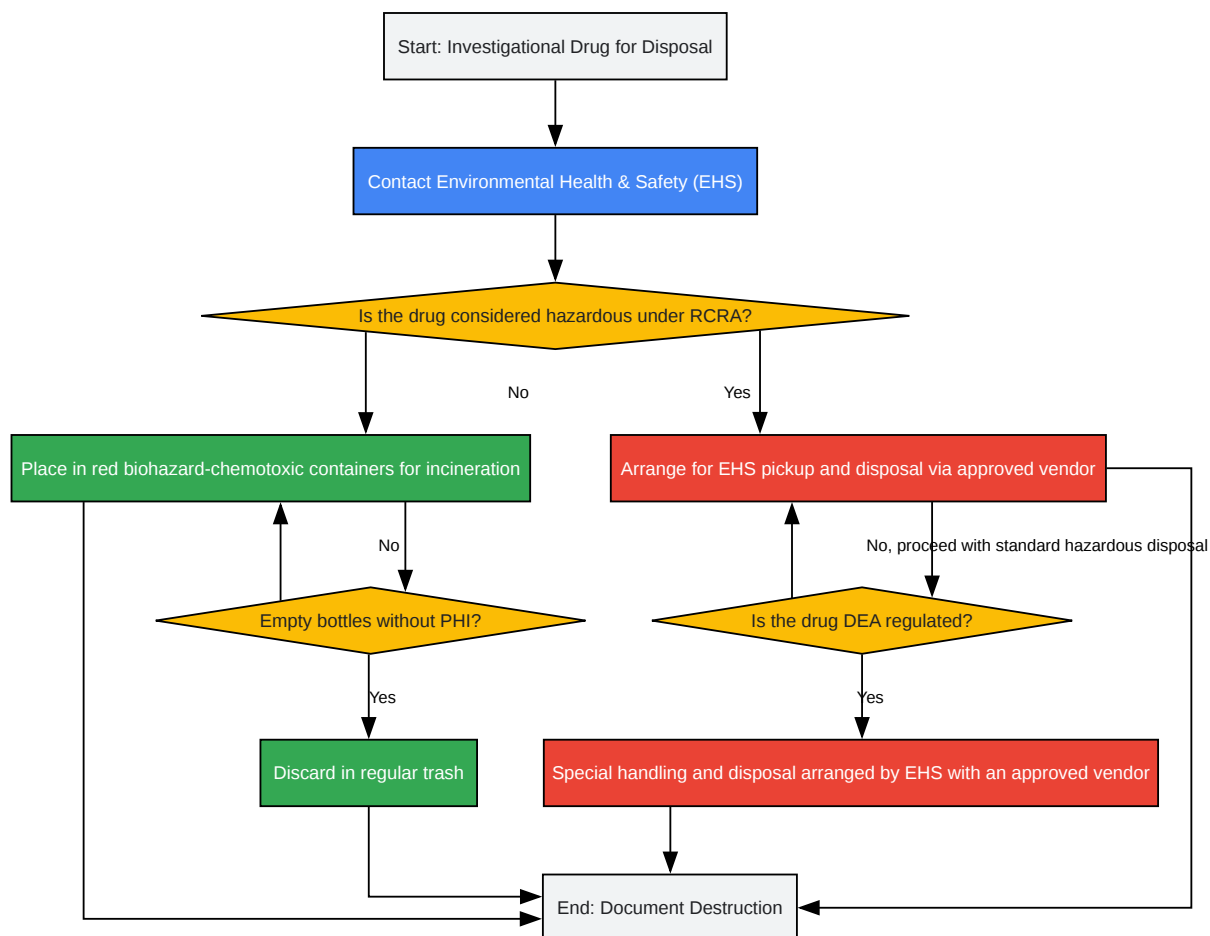
Methodology for Disposal of Investigational Drugs:

- Contact EHS: Initiate the disposal process by contacting the institutional Environmental Health and Safety department to classify the investigational drug.[1]
- Hazardous Waste Determination: EHS will assess whether the drug is considered hazardous according to RCRA U-List or P-List criteria.[1]
- Non-Hazardous Waste Disposal:

- Empty oral medication bottles without protected patient information (PPI) can be discarded in the regular trash.[\[1\]](#)
- Agents deemed non-hazardous, including empty bottles with PHI and partially used vials, should be placed in red biohazard-chemotoxic containers for incineration by a certified vendor like Stericycle.[\[1\]](#)
- Hazardous Waste Disposal:
 - Medications classified as hazardous will be collected by EHS for transport to an approved environmental management vendor for incineration.[\[1\]](#)
 - An Environmental Professional will pick up the material within 3 working days and place it in a Department of Transportation (DOT) approved container.[\[1\]](#)
 - The material is then transported to a 90-day storage facility, logged into a chemical tracking system, and packed according to DOT shipping standards.[\[1\]](#)
- DEA Regulated Substances:
 - If the medication is regulated by the DEA, it requires special handling and documentation and must not be sent through normal chemical waste procedures.[\[1\]](#) EHS will coordinate disposal through an approved vendor.[\[1\]](#)
- Documentation: A certificate of destruction will be returned to the institution within 45 days of off-site shipment. These records must be maintained for a minimum of three years.[\[1\]](#)

Disposal Workflow

The following diagram illustrates the general decision-making process for the proper disposal of investigational drugs.



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Caption: Workflow for the disposal of investigational drugs.

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